
Copper;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-titanium compounds are a class of intermetallic compounds that combine the properties of both copper and titanium. These compounds are known for their excellent mechanical strength, corrosion resistance, and electrical conductivity. They are used in various applications, including electronics, aerospace, and biomedical fields.
Métodos De Preparación
Copper-titanium compounds can be synthesized using various methods. One common method involves the induction melting of copper and titanium to form a high-brittleness intermetallic pre-alloy. This pre-alloy is then processed using techniques such as dealloying and sintering to obtain the desired copper-titanium compound . Another method involves the addition of magnesium to accelerate the precipitation of nanosized continuous β′-Cu₄Ti precipitates, which enhances the strength and electrical conductivity of the alloy .
Análisis De Reacciones Químicas
Copper-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the interfacial reactions between titanium-copper melt and crucible oxides can lead to the formation of complex copper-containing oxide phases . Additionally, copper-titanium catalysts have been shown to increase the rate of hydrogen dissociation exchange, which is a type of reduction reaction . Common reagents used in these reactions include yttria-stabilized zirconia and calcia, which act as crucible materials during the melting process .
Aplicaciones Científicas De Investigación
Copper-titanium compounds have a wide range of scientific research applications. In the field of chemistry, they are used as catalysts for hydrogen dissociation reactions . In biology and medicine, copper-titanium nanoparticles exhibit antimicrobial properties and are used to combat antibiotic-resistant pathogens . In the industry, copper-titanium alloys are used in electrical equipment, such as micro-connectors and relay controls, due to their excellent mechanical strength and electrical conductivity .
Mecanismo De Acción
The mechanism of action of copper-titanium compounds varies depending on their application. For example, as antimicrobial agents, copper-titanium nanoparticles generate reactive oxygen species (ROS) that irreversibly damage microbial membranes, leading to cell death . In catalytic applications, isolated titanium atoms on the surface of copper act as active sites for hydrogen recombination, enhancing the rate of hydrogen dissociation .
Comparación Con Compuestos Similares
Copper-titanium compounds can be compared with other similar compounds, such as copper-zinc and copper-nickel alloys. While copper-zinc alloys (brass) are known for their excellent machinability and corrosion resistance, they do not possess the same level of mechanical strength as copper-titanium compounds. Copper-nickel alloys, on the other hand, offer good corrosion resistance and thermal stability but lack the high electrical conductivity of copper-titanium compounds . The unique combination of properties in copper-titanium compounds makes them suitable for specialized applications where both strength and conductivity are required.
Similar Compounds
- Copper-zinc alloys (brass)
- Copper-nickel alloys
- Titanium-aluminum alloys
- Titanium-vanadium alloys
Propiedades
Fórmula molecular |
CuTi |
|---|---|
Peso molecular |
111.41 g/mol |
Nombre IUPAC |
copper;titanium |
InChI |
InChI=1S/Cu.Ti |
Clave InChI |
IUYOGGFTLHZHEG-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




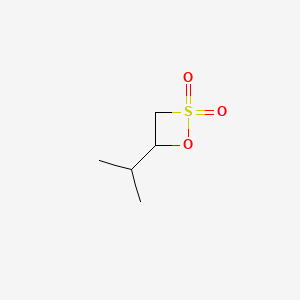
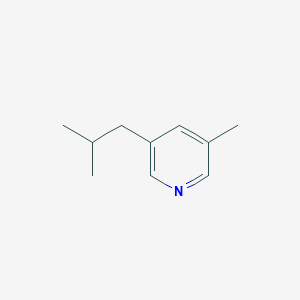

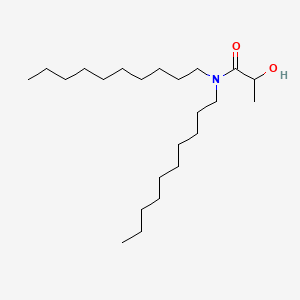
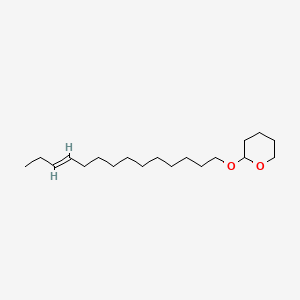

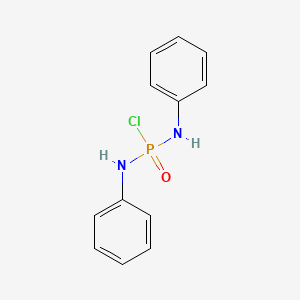
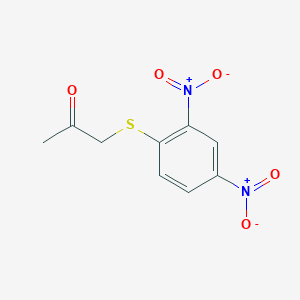
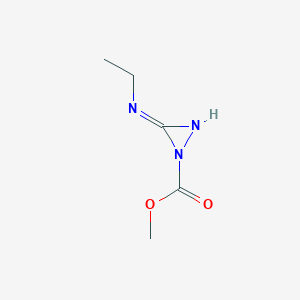
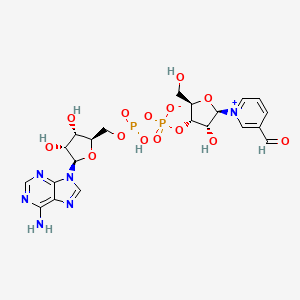
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)
